m-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers)
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Overview
Description
m-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers) is a chemical compound with the molecular formula C18H18FNO2S and a molecular weight of 331.41 g/mol. It is an intermediate in the synthesis of m-Fluoro Prasugrel, a derivative of the antiplatelet drug Prasugrel. This compound is characterized by the presence of a thiolactone ring and a fluorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of m-Fluoro Prasugrel Thiolactone involves several steps, starting from commercially available precursors. The key steps include:
Formation of the Thiolactone Ring: This step involves the cyclization of a precursor molecule to form the thiolactone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorinated reagent reacts with the thiolactone intermediate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial production methods for m-Fluoro Prasugrel Thiolactone may involve optimization of these synthetic routes to enhance yield and reduce production costs.
Chemical Reactions Analysis
m-Fluoro Prasugrel Thiolactone undergoes various chemical reactions, including:
Oxidation: The thiolactone ring can be oxidized to form sulfenic acids, which are intermediates in the formation of active metabolites.
Reduction: Reduction reactions can convert the thiolactone to thiol derivatives, which can further react with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
m-Fluoro Prasugrel Thiolactone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: As a derivative of Prasugrel, it is investigated for its potential use in antiplatelet therapy and cardiovascular diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of m-Fluoro Prasugrel Thiolactone involves its conversion to active metabolites through metabolic processes. The thiolactone ring is hydrolyzed by esterases to form the active thiol metabolites, which then inhibit platelet aggregation by irreversibly binding to the P2Y12 receptor on platelets . This prevents the binding of adenosine diphosphate to its receptor, thereby inhibiting platelet activation and aggregation .
Comparison with Similar Compounds
m-Fluoro Prasugrel Thiolactone is similar to other thiolactone derivatives such as Prasugrel and Clopidogrel . it is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties and biological activities. Compared to Clopidogrel, m-Fluoro Prasugrel Thiolactone is more efficiently hydrolyzed to its active metabolites, resulting in higher bioavailability and potency .
Similar Compounds
Properties
CAS No. |
1618107-97-3 |
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Molecular Formula |
C18H18FNO2S |
Molecular Weight |
331.405 |
IUPAC Name |
5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C18H18FNO2S/c19-14-3-1-2-12(8-14)17(18(22)11-4-5-11)20-7-6-15-13(10-20)9-16(21)23-15/h1-3,8-9,11,15,17H,4-7,10H2 |
InChI Key |
YXSRVOWUJUXDLJ-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)C(C2=CC(=CC=C2)F)N3CCC4C(=CC(=O)S4)C3 |
Synonyms |
5-[2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |
Origin of Product |
United States |
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